(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine
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Overview
Description
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two trifluoromethyl groups at the 3 and 4 positions of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced trifluoromethylated compounds, and various substituted pyrrolidines with potential biological activities .
Scientific Research Applications
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine: This compound shares a similar pyrrolidine scaffold with trifluoromethyl groups, exhibiting comparable biological activities.
(3R,4S)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinyl}methanol: Another related compound with trifluoromethyl groups, used in various chemical and biological studies.
Uniqueness
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. Its ability to modulate specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C6H7F6N |
---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2/t3-,4+ |
InChI Key |
FFXGRLTZDZQINO-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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